molecular formula C30H48N8O9 B8192818 Angiotensin I/II (1-5)

Angiotensin I/II (1-5)

Cat. No.: B8192818
M. Wt: 664.8 g/mol
InChI Key: UVPBVMCAVNABKX-UHFFFAOYSA-N
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Description

Angiotensin I/II (1-5) is a bioactive pentapeptide fragment of the Renin-Angiotensin System (RAS), comprising the first five amino acids (Asp-Arg-Val-Tyr-Ile) shared by both Angiotensin I and II . Once considered a minor metabolite, recent research has established it as a potent and selective endogenous agonist for the angiotensin AT2 receptor (AT2R) . Binding to the AT2R, Angiotensin-(1-5) induces a signaling cascade that includes the activation of the PI3K/Akt pathway and subsequent phosphorylation of endothelial nitric oxide synthase (eNOS) . This leads to increased nitric oxide (NO) release, which mediates its observed physiological effects, such as vasodilation and blood pressure reduction in normotensive models . Studies also indicate that Angiotensin-(1-5) can stimulate the secretion of Atrial Natriuretic Peptide (ANP) via the Mas receptor, suggesting a complex role in balancing the classical and protective axes of the RAS . Its biological activities position it as a key player in the protective pathways of the RAS, with research applications focused on investigating cardiovascular homeostasis, vascular tone, and counter-regulatory mechanisms to the ACE/Ang II/AT1R axis . This product is presented for scientific research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBVMCAVNABKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Angiotensin 1 5

Enzymatic Generation of Angiotensin (1-5) from Parent Angiotensins

The generation of Angiotensin (1-5) primarily occurs through the enzymatic cleavage of precursor angiotensin molecules. This process is a key step in the broader cascade of the renin-angiotensin system.

The principal pathway for the formation of Angiotensin (1-5) involves the hydrolysis of Angiotensin-(1-7) by Angiotensin-Converting Enzyme (ACE). physiology.orgechelon-inc.comfrontiersin.org ACE, a dipeptidyl carboxypeptidase, cleaves the two C-terminal amino acids from Angiotensin-(1-7) to produce the pentapeptide Angiotensin (1-5). frontiersin.orgahajournals.orgphysiology.org This enzymatic conversion has been demonstrated in various tissues, including the pulmonary and renal systems. physiology.org For instance, in rat lung membranes, radiolabeled Angiotensin-(1-7) is primarily hydrolyzed to Angiotensin (1-5), a process that is abolished by the ACE inhibitor lisinopril. physiology.org Similarly, ACE is responsible for the hydrolysis of Angiotensin-(1-7) to Angiotensin (1-5) in the proximal tubules of the kidney cortex. frontiersin.orgnih.gov

While Angiotensin I and Angiotensin II are the primary precursors for the formation of Angiotensin-(1-7), their direct conversion to Angiotensin (1-5) is not the main pathway. wikipedia.orgmedchemexpress.comnih.gov Instead, they serve as upstream substrates in the cascade that ultimately leads to the generation of Angiotensin (1-5). The classical pathway of the renin-angiotensin system begins with the cleavage of angiotensinogen (B3276523) by renin to form Angiotensin I. wikipedia.orgnih.gov Angiotensin I is then converted to Angiotensin II by ACE. wikipedia.orgnih.gov Angiotensin II can subsequently be metabolized to Angiotensin-(1-7) by ACE2. bioscientifica.com It is this Angiotensin-(1-7) that is the direct precursor for ACE-mediated formation of Angiotensin (1-5). physiology.orgfrontiersin.orgnih.gov

In some experimental settings, such as isolated proximal tubules, the metabolism of Angiotensin II has been shown to yield various smaller fragments, including Angiotensin (1-5). nih.gov The addition of an ACE inhibitor in these studies attenuated the formation of Angiotensin (1-5), suggesting that the conversion of Angiotensin II to this pentapeptide is also dependent on ACE, likely proceeding through the intermediate formation of Angiotensin-(1-7). nih.gov

The predominant enzyme responsible for the generation of Angiotensin (1-5) is ACE. physiology.orgfrontiersin.orgnih.gov While other peptidases are actively involved in the metabolism of other angiotensin peptides, their direct role in the formation of Angiotensin (1-5) is less prominent. For example, aminopeptidases and dipeptidyl aminopeptidases contribute to the further degradation of Angiotensin (1-5) into smaller fragments, such as Angiotensin-(3-5). physiology.org

In a study involving primary rat neonatal cardiac myocytes, the generation of Angiotensin (1-5) from Angiotensin-(1-9) was observed. ahajournals.org The addition of the ACE inhibitor lisinopril blocked this conversion, indicating that ACE is the key enzyme responsible for this specific metabolic step in these cells. ahajournals.org

Tissue-Specific Metabolism and Local Production of Angiotensin (1-5)

The metabolism of angiotensin peptides, including the formation of Angiotensin (1-5), can exhibit significant tissue-specificity, a concept central to the understanding of local renin-angiotensin systems. frontiersin.orgahajournals.orgnih.gov These local systems, present in organs such as the heart, kidneys, and brain, can operate independently of the circulating RAS and contribute to the regulation of tissue-specific functions. frontiersin.orgnih.govjacc.org

The local production of Angiotensin (1-5) is dependent on the presence and relative activities of the necessary enzymes and precursor peptides within a given tissue. For example, in pulmonary membranes, where ACE activity is high, the conversion of Angiotensin-(1-7) to Angiotensin (1-5) is a primary metabolic pathway. physiology.org In contrast, in the renal cortex, where the activities of aminopeptidases and neprilysin are more pronounced relative to ACE, Angiotensin-(1-7) is preferentially metabolized to Angiotensin-(1-4) and smaller fragments. physiology.org

Studies on the human placenta have also demonstrated its capacity to metabolize Angiotensin I, with Angiotensin-(1-7) being the main product, followed by Angiotensin II and Angiotensin (1-5), highlighting the tissue-specific nature of angiotensin metabolism. uj.edu.pl The existence of these local RAS pathways underscores the importance of considering tissue-specific metabolic profiles when evaluating the physiological roles of angiotensin peptides. physiology.orgnih.gov

Regulation of Angiotensin (1-5) Metabolic Flux and Peptide Levels

The levels of Angiotensin (1-5) are subject to regulation by various factors that influence the activity of the enzymes involved in its formation and degradation. A key regulatory point is the activity of ACE. The use of ACE inhibitors, for example, blocks the conversion of Angiotensin-(1-7) to Angiotensin (1-5), leading to an accumulation of Angiotensin-(1-7). frontiersin.orgnih.gov This demonstrates a direct pharmacological means of modulating the metabolic flux towards Angiotensin (1-5).

Furthermore, the levels of Angiotensin (1-5) in the plasma have been observed to be regulated in various pathological states, including heart failure, COVID-19, and chronic liver disease, suggesting that the metabolic pathways leading to its formation are influenced by disease processes. biorxiv.orgsdu.dk There is also evidence for a differential regulation of angiotensin peptide levels between the plasma and specific tissues, such as the kidney. ahajournals.org This highlights the complexity of regulating angiotensin metabolism, which can vary between the systemic circulation and local tissue environments.

The balance between the different enzymatic pathways within the renin-angiotensin system ultimately determines the local and systemic concentrations of Angiotensin (1-5) and other bioactive angiotensin peptides. ahajournals.org

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Angiotensin (1-5)

EnzymePrecursor SubstrateProduct
Angiotensin-Converting Enzyme (ACE)Angiotensin-(1-7)Angiotensin (1-5)
Angiotensin-Converting Enzyme (ACE)Angiotensin-(1-9)Angiotensin (1-5)

Table 2: Tissue-Specific Metabolism Leading to Angiotensin (1-5) Formation

TissuePrimary PrecursorKey EnzymePrimary Product
Pulmonary MembranesAngiotensin-(1-7)ACEAngiotensin (1-5)
Renal Proximal TubulesAngiotensin-(1-7)ACEAngiotensin (1-5)
Cardiac MyocytesAngiotensin-(1-9)ACEAngiotensin (1-5)
PlacentaAngiotensin IMultiple enzymesAngiotensin-(1-7), Angiotensin II, Angiotensin (1-5)

Molecular Mechanisms of Angiotensin 1 5 Action

Angiotensin (1-5) Receptor Interactions and Binding Characteristics

The biological effects of Angiotensin (1-5) are initiated by its binding to specific cell surface receptors. Research has identified the Angiotensin Type 2 Receptor (AT2R) as its primary target, through which it exerts its physiological functions. biorxiv.orgresearchgate.net

Compelling evidence establishes Angiotensin (1-5) as a potent and endogenous agonist of the Angiotensin AT2-receptor. nih.govbiorxiv.org Its agonistic activity has been demonstrated in various experimental models. For instance, Angiotensin (1-5) induces the relaxation of preconstricted mouse mesenteric and human renal arteries. nih.govresearchgate.net Furthermore, it has been shown to lower blood pressure in normotensive mice. nih.gov Crucially, these effects are absent in arteries from AT2R knockout mice and can be blocked by the AT2R antagonist PD123319, confirming that the observed actions are mediated specifically through the AT2R. nih.govresearchgate.net Studies using Chinese Hamster Ovary (CHO) cells stably transfected with the AT2R also showed that Angiotensin (1-5) stimulated nitric oxide release, an effect not seen in non-transfected cells or cells transfected with the Mas receptor, further underscoring its role as an AT2R agonist. sdu.dkahajournals.org

Angiotensin (1-5) demonstrates a strong and selective binding affinity for the AT2R. While detailed quantitative affinity values (such as Ki or IC50) are part of ongoing research, its potency is considered greater than that of the established AT2R agonist, C21, in inducing vasorelaxation and lowering blood pressure. nih.govresearchgate.netnih.gov The selectivity of Angiotensin (1-5) for the AT2R is highlighted by the lack of response in cells expressing the Mas receptor, another key component of the protective arm of the RAS. nih.govresearchgate.netsdu.dk This indicates that the effects of Angiotensin (1-5) are not off-target and are specifically channeled through the AT2R. biorxiv.org

Experimental ModelKey FindingImplication for AT2R AgonismReference
Mouse Mesenteric & Human Renal ArteriesAng-(1-5) induced vasorelaxation.Demonstrates a direct physiological effect mediated by AT2R. nih.govresearchgate.net
AT2R-Knockout (KO) MiceThe vasodilatory effects of Ang-(1-5) were absent.Confirms the necessity of AT2R for Ang-(1-5) action. nih.govresearchgate.net
Treatment with PD123319 (AT2R Antagonist)Blocked the blood pressure-lowering and vasodilatory effects of Ang-(1-5).Provides pharmacological evidence of AT2R as the target receptor. biorxiv.orgsdu.dk
AT2R-transfected CHO cellsAng-(1-5) stimulated nitric oxide (NO) release.Shows receptor-specific cellular response. nih.govsdu.dk
Mas-transfected CHO cellsAng-(1-5) did not stimulate NO release.Demonstrates selectivity for AT2R over the Mas receptor. nih.govsdu.dk

To elucidate the molecular basis of the interaction between Angiotensin (1-5) and the AT2R, in silico molecular docking simulations have been employed. nih.govnih.gov These computational studies confirmed the binding of Angiotensin (1-5) to the AT2R and revealed two preferred, distinct binding conformations. biorxiv.orgsdu.dk

The first conformation (Conf1) shows Angiotensin (1-5) superimposing the positioning of the first five amino acids of Angiotensin II within the AT2R binding pocket. biorxiv.org This represents a canonical binding mode. In the second, non-canonical conformation, Angiotensin (1-5) docks deeper into the binding pocket of the AT2R. sdu.dkresearchgate.net This unique binding pose differs substantially from how Angiotensin II or other known AT2R ligands interact with the receptor and may give rise to effects distinct from those of other AT2R agonists. nih.govbiorxiv.orgnih.gov

Intracellular Signaling Cascades Mediated by Angiotensin (1-5)

Upon binding to the AT2R, Angiotensin (1-5) triggers a cascade of intracellular signaling events that underpin its physiological effects. phoenixpeptide.com These pathways are characteristic of the protective arm of the RAS and involve nitric oxide production and specific protein phosphorylation events. biorxiv.orgphoenixpeptide.com

A primary signaling pathway activated by Angiotensin (1-5) is the production and release of nitric oxide (NO), a key signaling molecule in the cardiovascular system. biorxiv.org Stimulation of human aortic endothelial cells (HAEC) with Angiotensin (1-5) leads to a significant increase in NO release. biorxiv.orgsdu.dk This process is mediated by the activation of endothelial nitric oxide synthase (eNOS). biorxiv.orgnih.gov

The activation of eNOS by Angiotensin (1-5) involves specific changes in its phosphorylation status. nih.govresearchgate.netsdu.dk Research shows that Angiotensin (1-5) induces the phosphorylation of eNOS at the canonical activation site, Serine 1177 (Ser1177), while simultaneously promoting the dephosphorylation of Tyrosine 657 (Tyr657), another activation mechanism. nih.govbiorxiv.orgresearchgate.net This dual modification of eNOS phosphorylation leads to its activation and the subsequent synthesis of NO. biorxiv.org

Signaling EventDescriptionFunctional OutcomeReference
Phosphorylation at Ser1177Ang-(1-5) promotes the addition of a phosphate group to the serine 1177 residue of eNOS.Canonical activation of eNOS enzyme activity. nih.govresearchgate.netsdu.dk
Dephosphorylation at Tyr657Ang-(1-5) promotes the removal of a phosphate group from the tyrosine 657 residue of eNOS.Contributes to the activation of eNOS. nih.govbiorxiv.org
NO ReleaseActivated eNOS synthesizes nitric oxide from L-arginine.Leads to vasorelaxation and blood pressure reduction. biorxiv.orgahajournals.org

Beyond the eNOS pathway, Angiotensin (1-5) modulates a broader network of intracellular signaling through changes in protein phosphorylation. nih.govsdu.dk Quantitative phosphoproteomics has been used to map the signaling network elicited by Angiotensin (1-5) in human aortic endothelial cells. biorxiv.orgphoenixpeptide.com A notable characteristic of this signaling pattern is that it is predominantly driven by dephosphorylation events. biorxiv.orgsdu.dk

Analysis of Cross-talk with Other Angiotensin Receptors and Signaling Pathways

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide metabolite within the Renin-Angiotensin System (RAS), is increasingly recognized as a biologically active hormone. nih.gov Its molecular mechanism involves significant cross-talk with various receptors and intracellular signaling cascades, positioning it as a key component of the protective arm of the RAS. biorxiv.orgbiorxiv.org This analysis details the interactions of Ang-(1-5) with other angiotensin receptors and the downstream signaling pathways it modulates.

Interaction with Angiotensin Receptors

The physiological effects of Ang-(1-5) are primarily mediated through its interaction with specific angiotensin receptors, distinguishing its function from other angiotensin peptides like Angiotensin II (Ang II).

Angiotensin AT2 Receptor (AT2R): Substantial evidence identifies Ang-(1-5) as a potent and endogenous agonist of the Angiotensin AT2 receptor (AT2R). biorxiv.orgnih.govnih.gov Studies using Chinese Hamster Ovary (CHO) cells stably transfected with the AT2R demonstrated that Ang-(1-5) induces a concentration-dependent increase in nitric oxide (NO) release. nih.govahajournals.org This effect was absent in non-transfected CHO cells, indicating a specific action via the AT2R. nih.govahajournals.org Further confirming this interaction, the vasodilatory and blood-pressure-lowering effects of Ang-(1-5) were abolished in the presence of the AT2R antagonist PD123319 and were not observed in AT2R knockout mice. biorxiv.orgnih.govsdu.dk In silico modeling has revealed that Ang-(1-5) binds to the AT2R in two preferred conformations, one of which is distinct from the binding mode of Ang II, potentially giving rise to unique physiological effects. biorxiv.orgnih.govbiorxiv.org

Mas Receptor (MasR): The interaction between Ang-(1-5) and the Mas receptor (MasR) presents a more complex picture with some conflicting findings in the literature. Several studies report that Ang-(1-5) does not stimulate NO release from Mas-transfected CHO cells, suggesting it is not a direct agonist of this receptor in this context. nih.govsdu.dkbiorxiv.org However, other research indicates that some of the peptide's effects are mediated through the MasR. For instance, Ang-(1-5) was found to stimulate the secretion of atrial natriuretic peptide (ANP) from isolated perfused beating rat atria, an effect that was attenuated by the MasR antagonist A-779 but not by AT1R or AT2R antagonists. nih.gov Similarly, the cardioprotective effects of Ang-(1-5) against ischemia-reperfusion injury, including improved ventricular hemodynamics and reduced infarct size, were also blocked by A-779. nih.gov These findings suggest that the engagement of the MasR by Ang-(1-5) may be tissue-specific or dependent on the physiological context.

Angiotensin AT1 Receptor (AT1R): Ang-(1-5) is not considered an agonist of the Angiotensin AT1 receptor (AT1R). Its actions are not blocked by the AT1R antagonist losartan. nih.govnih.gov This lack of interaction with the AT1R is a key characteristic that aligns Ang-(1-5) with the protective axis of the RAS, which counteracts the often-deleterious effects mediated by the classical Ang II-AT1R axis, such as vasoconstriction and cellular proliferation. nih.govsrce.hrahajournals.org

ReceptorInteraction TypeKey FindingsAntagonist UsedCell/Tissue Model
AT2 Receptor (AT2R)Potent AgonistInduces NO release, vasorelaxation, and lowers blood pressure. biorxiv.orgnih.gov Effects are absent in AT2R knockout mice. sdu.dkPD123319AT2R-transfected CHO cells, Human Aortic Endothelial Cells (HAEC), mouse mesenteric and human renal arteries. nih.govbiorxiv.org
Mas Receptor (MasR)Controversial/Context-DependentDoes not induce NO release in Mas-transfected cells. nih.govsdu.dk Mediates ANP secretion nih.gov and cardioprotective effects. nih.govA-779Mas-transfected CHO cells, isolated perfused rat atria, rat hearts (ischemia-reperfusion model). nih.govnih.gov
AT1 Receptor (AT1R)No significant interactionEffects of Ang-(1-5) are not blocked by AT1R antagonists. nih.govnih.govLosartanIsolated perfused rat atria, rat hearts (ischemia-reperfusion model). nih.govnih.gov

Interaction with Signaling Pathways

The binding of Ang-(1-5) to its receptors initiates downstream signaling cascades that mediate its physiological effects. Quantitative phosphoproteomics has been instrumental in mapping the signaling network of Ang-(1-5), revealing a pattern dominated by dephosphorylations, which is characteristic of agonists of the protective RAS. biorxiv.orgnih.govahajournals.org

eNOS/Nitric Oxide Pathway: A primary signaling pathway activated by Ang-(1-5) through the AT2R is the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) pathway. nih.govbiorxiv.org Ang-(1-5) induces the activation of eNOS through changes in phosphorylation at key residues, specifically increasing phosphorylation at Serine 1177 and decreasing it at Tyrosine 657. nih.govnih.govbiorxiv.org This activation leads to an increased synthesis and release of NO from endothelial cells, which subsequently causes vasorelaxation and a reduction in blood pressure. biorxiv.orgbiorxiv.orgnih.gov

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)-protein kinase B (Akt) pathway has been identified as another important mediator of Ang-(1-5) action, particularly in the context of MasR-dependent effects. The stimulation of ANP secretion by Ang-(1-5) was shown to be dependent on the PI3K-Akt-NOS pathway, as inhibitors of PI3K (wortmannin) and Akt (API-2) attenuated this effect. nih.gov The PI3K/Akt pathway is a crucial regulator of cell survival and function, and its activation by Ang-(1-5) may underlie some of its protective effects. portlandpress.comspandidos-publications.com

MAP Kinase Pathways: While the mitogen-activated protein (MAP) kinase pathways are significantly modulated by other angiotensin peptides like Ang II and Ang-(1-7), the direct cross-talk of Ang-(1-5) with these pathways is less defined. nih.govphysiology.orgijmcmed.org Ang II, acting through the AT1R, is a known activator of MAP kinases such as ERK1/2, which are involved in cell growth and proliferation. pnas.orgoup.com Conversely, Ang-(1-7) can inhibit Ang II-mediated ERK1/2 activation. nih.govijmcmed.org The signaling pattern of Ang-(1-5), characterized by widespread dephosphorylation, suggests it likely counteracts pro-proliferative pathways, consistent with the function of the protective RAS. biorxiv.orgahajournals.org

mTOR Pathway: Preliminary data suggest that Ang-(1-5) may exert anti-senescence effects in endothelial cells through an AT2R-mediated inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. sdu.dk Inhibition of this pathway is linked to protection against cellular senescence. sdu.dk

Signaling PathwayKey Molecular EventsMediating ReceptorFunctional Outcome
eNOS/Nitric OxidePhosphorylation changes in eNOS (↑Ser1177, ↓Tyr657). nih.govnih.govAT2RIncreased NO release, vasorelaxation, blood pressure reduction. biorxiv.orgnih.gov
PI3K/AktActivation of PI3K and subsequent phosphorylation of Akt. nih.govMasRStimulation of ANP secretion. nih.gov
MAP KinaseNot well-defined for Ang-(1-5); protective RAS agonists typically counteract Ang II-induced MAP kinase activation. nih.govijmcmed.org-Likely anti-proliferative, consistent with protective RAS function. biorxiv.orgahajournals.org
mTORInhibition of the mTOR pathway. sdu.dkAT2RPotential anti-senescence effects in endothelial cells. sdu.dk

Physiological Roles and Functional Implications of Angiotensin 1 5

Cardiovascular Regulation by Angiotensin (1-5)

Angiotensin (1-5) exerts significant influence on the cardiovascular system, primarily through its effects on endothelial function, vasorelaxation, and blood pressure homeostasis.

Endothelial Function and Vasorelaxation Mechanisms Induced by Angiotensin (1-5)

Recent studies have identified Angiotensin (1-5) as a potent agonist of the Angiotensin AT2-receptor (AT2R). This interaction is central to its effects on endothelial cells. Research has demonstrated that Angiotensin (1-5) stimulates the activation of endothelial nitric oxide synthase (eNOS), leading to an increased synthesis and release of nitric oxide (NO) in human endothelial cells. nih.gov Nitric oxide is a critical signaling molecule that plays a key role in promoting vasorelaxation and maintaining endothelial health.

The signaling pathway initiated by Angiotensin (1-5) is characterized by dephosphorylations, a pattern similar to other agonists of the protective arm of the RAS. nih.gov This signaling cascade ultimately contributes to the relaxation of blood vessels. In vitro studies have shown that Angiotensin (1-5) induces the relaxation of both mouse mesenteric and human kidney arteries. nih.gov

Influence on Blood Pressure Homeostasis: Mechanistic Studies

The vasodilatory effects of Angiotensin (1-5) translate into a tangible impact on blood pressure. In animal models, intravenous administration of Angiotensin (1-5) has been shown to cause a dose-dependent decrease in mean arterial pressure in normotensive mice. nih.gov This hypotensive effect is notably more potent than that observed with other known AT2R agonists, highlighting the potential significance of Angiotensin (1-5) in blood pressure regulation. nih.gov The mechanism underlying this blood pressure-lowering effect is directly linked to its ability to induce vasodilation of resistance arteries. nih.gov

Renal Effects and Mechanisms of Angiotensin (1-5) Action

The kidneys are a key target for the regulatory actions of the Renin-Angiotensin System. While research into the specific renal effects of Angiotensin (1-5) is ongoing, initial findings suggest a role in modulating renal vascular tone and potentially influencing renal excretory function.

Studies have demonstrated that Angiotensin (1-5) induces relaxation of preconstricted human renal arteries, an effect that is absent in the presence of an AT2R antagonist. pnas.org This suggests that, similar to its action in other vascular beds, Angiotensin (1-5) can modulate renal hemodynamics through AT2R-mediated vasodilation. The potential for Angiotensin (1-5) to influence natriuresis and diuresis is an area of active investigation, with some evidence suggesting that components of the protective RAS can promote sodium and water excretion.

Potential Roles in Other Organ Systems: Mechanistic Investigations

Beyond the cardiovascular and renal systems, emerging evidence points to potential roles for Angiotensin (1-5) and other components of the protective RAS in a variety of organ systems.

In the central nervous system , the RAS is involved in the regulation of cardiovascular function and fluid homeostasis. mdpi.com While the specific actions of Angiotensin (1-5) in the brain are still being elucidated, it is known to be a metabolite of Angiotensin-(1-7), a peptide with established neuromodulatory roles. nih.gov

The RAS is also implicated in inflammation and cellular proliferation . Angiotensin II, a component of the classical RAS, is known to have pro-inflammatory and pro-proliferative effects. wikipedia.orgwjgnet.com Conversely, components of the protective RAS, such as Angiotensin-(1-7), often exhibit opposing actions. Given that Angiotensin (1-5) is part of this protective axis, it is plausible that it may play a role in modulating these cellular processes, though direct evidence is still accumulating.

Interactive Data Table: Summary of Research Findings on Angiotensin (1-5)

Physiological Role Key Finding Mechanism of Action Model System
Endothelial Function Induces nitric oxide (NO) releaseActivation of endothelial nitric oxide synthase (eNOS)Human aortic endothelial cells
Vasorelaxation Causes relaxation of resistance arteriesAT2-receptor agonismMouse mesenteric and human kidney arteries
Blood Pressure Lowers mean arterial pressureDose-dependent vasodilationNormotensive mice
Renal Function Induces relaxation of renal arteriesAT2-receptor agonismHuman renal arteries

Pathophysiological Involvement of Angiotensin 1 5

Angiotensin (1-5) in Cardiovascular Dysregulation: Mechanistic Insights

Angiotensin (1-5) plays a significant counter-regulatory role in the cardiovascular system, primarily through its interaction with the Angiotensin II type 2 receptor (AT2R). nih.gov Research has identified Angiotensin (1-5) as a potent endogenous agonist of the AT2R, initiating signaling cascades that oppose the vasoconstrictive and pro-hypertensive actions of Angiotensin II. nih.govbiorxiv.org

Key mechanistic insights into its cardiovascular effects include:

Vasodilation and Blood Pressure Reduction : By activating the AT2R, Angiotensin (1-5) stimulates the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). nih.gov This leads to an increased synthesis and release of nitric oxide (NO), a powerful vasodilator. nih.govbiorxiv.org The resulting relaxation of vascular smooth muscle in resistance arteries, such as mesenteric and human renal arteries, contributes to a reduction in peripheral resistance and consequently, a lowering of blood pressure. nih.govbiorxiv.org Studies in normotensive mice have demonstrated that Angiotensin (1-5) can effectively lower blood pressure, an effect that is absent in mice lacking the AT2R. nih.gov

Stimulation of Atrial Natriuretic Peptide (ANP) Secretion : There is evidence to suggest that Angiotensin (1-5) can also bind to the Mas receptor, which is another component of the protective RAS axis. This interaction has been shown to stimulate the secretion of ANP from atrial myocytes. ANP is a cardiac hormone with potent diuretic, natriuretic, and vasodilatory properties that helps to reduce blood volume and pressure, further contributing to cardiovascular homeostasis.

The signaling pathway of Angiotensin (1-5) is characteristic of the protective arm of the RAS, often involving the dephosphorylation of signaling molecules, which contrasts with the phosphorylation-driven pathways activated by the classical Angiotensin II/AT1R axis. biorxiv.org

Table 1: Cardiovascular Actions of Angiotensin (1-5)

Mechanistic Action Receptor Key Mediator Physiological Outcome
Endothelial eNOS Activation AT2R Nitric Oxide (NO) Vasodilation
Arterial Relaxation AT2R Nitric Oxide (NO) Reduced Vascular Resistance
Blood Pressure Modulation AT2R Nitric Oxide (NO) Hypotensive Effect
ANP Secretion Mas Receptor ANP Natriuresis, Diuresis, Vasodilation

Contribution to Renal Disease Pathogenesis: Mechanistic Insights

While direct research into the comprehensive role of Angiotensin (1-5) in renal disease is still developing, its known mechanisms of action suggest a protective contribution. The classical RAS, driven by Angiotensin II via the AT1R, is a well-established factor in the progression of chronic kidney disease, promoting renal fibrosis, inflammation, and glomerular injury. ahajournals.orgnih.govnih.gov Angiotensin (1-5), by activating the counter-regulatory AT2R, is positioned to mitigate these pathological processes.

A key demonstrated effect of Angiotensin (1-5) with direct relevance to renal pathophysiology is its ability to induce vasodilation in human renal arteries. nih.govbiorxiv.org This action could improve renal blood flow and glomerular hemodynamics, potentially alleviating the hyperfiltration and glomerular hypertension that contribute to kidney damage.

The progression of renal fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process heavily promoted by Angiotensin II. ahajournals.orgjrenendo.complos.org The AT2R, which Angiotensin (1-5) activates, is known to oppose the pro-fibrotic signaling of the AT1R. ahajournals.org Therefore, it is hypothesized that Angiotensin (1-5) may contribute to renal protection by attenuating fibroblast activation and extracellular matrix deposition, although further direct studies are needed to fully elucidate this mechanism.

Role in Cellular Inflammation and Oxidative Stress Pathways

The classical Angiotensin II/AT1R axis is a potent driver of inflammation and oxidative stress, which are underlying factors in many cardiovascular and renal diseases. nih.govmdpi.comahajournals.org Angiotensin II stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase and promotes inflammatory responses via transcription factors like nuclear factor-κB (NF-κB). nih.govahajournals.org

Angiotensin (1-5) is considered part of the protective RAS, which is known to have anti-inflammatory and antioxidant properties. biorxiv.orgfrontiersin.org As a potent AT2R agonist, Angiotensin (1-5) is expected to counteract the pro-inflammatory and pro-oxidant effects of the classical pathway. nih.gov Activation of the AT2R generally opposes AT1R-mediated actions. mdpi.com While direct experimental evidence for Angiotensin (1-5) is emerging, bioinformatic analyses of its signaling network suggest an influence on inflammatory pathways. biorxiv.org The broader ACE2/Ang-(1-7)/Mas and AT2R axes, with which Angiotensin (1-5) is associated, have been shown to reduce the expression of pro-inflammatory cytokines and suppress oxidative damage. frontiersin.orgoup.comfrontiersin.org

Table 2: Opposing Roles of Angiotensin Peptides in Inflammation and Oxidative Stress

Feature Classical Axis (Angiotensin II / AT1R) Protective Axis (e.g., Angiotensin (1-5) / AT2R)
Oxidative Stress Induces ROS production (via NADPH oxidase) nih.gov Hypothesized to reduce oxidative stress mdpi.com
Inflammatory Signaling Activates pro-inflammatory pathways (e.g., NF-κB) ahajournals.org Hypothesized to have anti-inflammatory effects biorxiv.org
Cytokine Production Stimulates pro-inflammatory cytokines Hypothesized to inhibit pro-inflammatory cytokines

Angiotensin (1-5) in Cellular Proliferation and Tissue Remodeling Mechanisms

Pathological tissue remodeling, particularly cardiac fibrosis, is a hallmark of chronic cardiovascular diseases and is strongly promoted by the Angiotensin II/AT1R axis. oup.comnih.govbjcardio.co.uk Angiotensin II stimulates the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, leading to excessive collagen deposition and stiffening of the myocardium. oup.com

The counter-regulatory actions of the AT2R, which Angiotensin (1-5) potently activates, include the inhibition of cell proliferation and anti-fibrotic effects. mdpi.comoup.comrug.nl Activation of the AT2R is known to antagonize the growth-promoting and pro-fibrotic signals originating from the AT1R. oup.com Bioinformatic analysis of the Angiotensin (1-5) signaling network points towards effects on cellular proliferation and migration, suggesting it may play a role in attenuating adverse remodeling. biorxiv.org

While peptides like Angiotensin-(1-7) have been more extensively studied and shown to have anti-proliferative effects on vascular smooth muscle cells and to reduce cardiac fibrosis, Angiotensin (1-5) is believed to share some of these beneficial properties as part of the protective RAS arm. frontiersin.orgahajournals.org Its ability to act as an AT2R agonist provides a strong mechanistic basis for its potential role in inhibiting the cellular proliferation and tissue remodeling that drive the progression of cardiovascular and renal fibrosis. nih.gov

Advanced Methodological Approaches in Angiotensin 1 5 Research

In Vitro Experimental Models for Angiotensin (1-5) Studies

Organ Bath Studies for Assessment of Vascular Reactivity (e.g., Mouse Mesenteric and Human Renal Arteries)

Organ bath studies are a cornerstone for assessing the direct physiological effects of compounds on blood vessel contractility.

Mouse Mesenteric Arteries: In isolated mouse mesenteric arteries, which are important resistance vessels, Angiotensin (1-5) has been shown to induce a concentration-dependent relaxation, particularly after the vessels have been pre-constricted. biorxiv.orgbiorxiv.orgresearchgate.net This vasodilatory effect contributes to the understanding of its potential role in lowering blood pressure. biorxiv.orgbiorxiv.org

Human Renal Arteries: To confirm the relevance of these findings to human physiology, studies have been conducted on isolated human renal arteries. In these preparations, Angiotensin (1-5) also elicits a significant vasodilatory response, suggesting it may play a role in regulating human renal blood flow. biorxiv.orgbiorxiv.orgresearchgate.net The relaxation observed in both mouse and human arteries is dependent on the presence of the AT2R. biorxiv.orgbiorxiv.orgresearchgate.net

In Vivo Animal Models for Investigating Angiotensin (1-5) Physiology and Pathophysiology

Genetically Modified Animal Models (e.g., AT2R-Knockout Mice)

The use of genetically engineered animal models is essential for dissecting the in vivo function of specific receptors.

AT2R-Knockout Mice: Experiments using mice genetically deficient in the AT2R (AT2R-knockout mice) have been pivotal. In these mice, the vasodilatory and blood pressure-lowering effects of Angiotensin (1-5) are absent. biorxiv.orgbiorxiv.orgnih.govresearchgate.netnih.govphoenixpeptide.comsdu.dk This provides conclusive evidence that the in vivo cardiovascular effects of Angiotensin (1-5) are mediated through the AT2R. biorxiv.orgbiorxiv.orgnih.gov

Experimental Models of Disease States to Elucidate Angiotensin (1-5) Involvement

To understand the therapeutic potential of Angiotensin (1-5), its effects are studied in various animal models that mimic human diseases.

Hypertension: In normotensive mice, intravenous administration of Angiotensin (1-5) leads to a dose-dependent decrease in mean arterial pressure. biorxiv.org In models of hypertension, such as spontaneously hypertensive rats (SHR), other protective peptides of the renin-angiotensin system have been shown to lower blood pressure, suggesting a potential counter-regulatory role for peptides like Angiotensin (1-5) against the hypertensive actions of Angiotensin II. mdpi.com

Myocardial Infarction: Following a myocardial infarction, the heart undergoes remodeling which can lead to heart failure. Studies with AT2R knockout mice have shown increased mortality and adverse left ventricular remodeling after myocardial infarction, highlighting the protective role of the AT2R. revportcardiol.org Given that Angiotensin (1-5) is a potent AT2R agonist, it is investigated for its potential to mitigate cardiac damage and improve function in experimental models of myocardial infarction. biorxiv.orgoatext.comnih.gov

Kidney Disease: The renin-angiotensin system is a key regulator of kidney function and is implicated in the progression of chronic kidney disease. nih.govfrontiersin.orgfrontiersin.org The vasodilatory effect of Angiotensin (1-5) on human renal arteries suggests a potential protective role in the kidney. biorxiv.orgbiorxiv.orgresearchgate.net Therefore, its effects are studied in animal models of renal disease to evaluate its ability to ameliorate kidney injury and preserve function. nih.govfrontiersin.org

Disease ModelInvestigated Effect of Angiotensin (1-5) or AT2R Activation
Hypertension Lowers blood pressure in normotensive and potentially hypertensive models. biorxiv.org
Myocardial Infarction Potential to reduce infarct size and improve cardiac remodeling. revportcardiol.orgnih.gov
Kidney Disease Potential to improve renal blood flow and ameliorate kidney injury. biorxiv.orgnih.govfrontiersin.org

Physiological Monitoring Techniques (e.g., Millar Catheter for Blood Pressure)

Millar Catheter for Blood Pressure: To accurately assess the hemodynamic effects of Angiotensin (1-5) in vivo, high-fidelity physiological monitoring techniques are employed. The Millar catheter is a pressure-volume catheter used in small animals, such as mice, to obtain precise, real-time measurements of blood pressure. biorxiv.orgbiorxiv.orgresearchgate.net This technology has been instrumental in demonstrating the dose-dependent, blood pressure-lowering effect of intravenously administered Angiotensin (1-5) in normotensive mice. biorxiv.orgbiorxiv.orgnih.govphoenixpeptide.comsdu.dkbiorxiv.org

Analytical Techniques for Angiotensin (1-5) Quantification and Metabolomics

Advanced analytical methodologies are crucial for accurately quantifying Angiotensin (1-5) [Ang-(1-5)] in biological matrices and for understanding its metabolic pathways. The low endogenous concentrations of this peptide necessitate highly sensitive and specific techniques. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of angiotensin peptides, offering high specificity and sensitivity. physiology.orgresearchgate.net This methodology allows for the simultaneous measurement of Ang-(1-5) and other related peptides in complex biological samples like plasma and cell culture supernatants. peerj.comnih.gov

The general workflow involves solid-phase extraction (SPE) to isolate peptides from the sample, followed by separation using reversed-phase high-performance liquid chromatography (HPLC). rsc.orgpeerj.com The separated peptides are then ionized, typically by electrospray ionization (ESI), and detected by a mass spectrometer. nih.govjpp.krakow.pl Quantification is often performed using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), which ensures high specificity by monitoring a specific precursor ion to product ion transition for each analyte. peerj.comnih.gov Stable isotope-labeled peptides are used as internal standards to ensure accuracy. physiology.org

Recent studies have developed and validated sensitive nanoflow LC-MS/MS methods capable of detecting Ang-(1-5) at very low concentrations. For instance, a method for analyzing human umbilical vein endothelial cell (HUVEC) culture supernatant reported a limit of detection of 0.5 pg for Ang-(1-5). peerj.comnih.gov Another assay for human plasma, while noting that Ang-(1-5) was often undetectable in healthy subjects, established a sub-picomolar limit of detection. nih.gov These methods are vital for studying the metabolic fate of angiotensins in various physiological and pathological contexts. peerj.comresearchgate.net

LC-MS/MS Parameters for Angiotensin Peptide Quantification
ParameterDescriptionExample Value/SettingReference
Chromatography Separation ColumnAcclaim® PepMap 100 C18 pan.pl
Mobile PhaseGradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile pan.pl
Mass Spectrometry Ionization SourceNanospray Electrospray Ionization (ESI) pan.pl
Detection ModeSelected/Parallel Reaction Monitoring (SRM/PRM) peerj.compan.pl
Monitored Transition (m/z)665 → 550 pan.pl
Performance Limit of Detection (LOD)0.5 pg peerj.com
Linear Range0.5–2000 pg (0.25–1000 ng/ml) peerj.com

Fluorescent Staining (e.g., DAF-FM) and Biochemical Assays for Signaling Components

To investigate the biological activity and signaling pathways of Ang-(1-5), researchers employ fluorescent probes and biochemical assays. A key finding is that Ang-(1-5) stimulates nitric oxide (NO) production, a critical signaling molecule in the cardiovascular system. biorxiv.orgbiorxiv.org

The fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) is widely used to measure intracellular NO. sdu.dknih.gov This cell-permeable dye becomes fluorescent upon reacting with NO. Studies have used DAF-FM staining in various cell types, including human aortic endothelial cells (HAEC) and Chinese Hamster Ovary (CHO) cells transfected with specific angiotensin receptors. sdu.dkahajournals.orgresearchgate.net

Research has demonstrated that Ang-(1-5) induces a concentration-dependent increase in NO release in cells expressing the angiotensin AT2 receptor (AT2R), an effect that is absent in non-transfected cells or cells transfected with the Mas receptor. sdu.dkahajournals.orgsdu.dk This indicates that the NO-releasing effect of Ang-(1-5) is specifically mediated by the AT2R. ahajournals.orgresearchgate.net This assay has been adapted into an automated, high-throughput format, facilitating the screening of compounds with AT2R agonistic activity and confirming Ang-(1-5) as a potent agonist. sdu.dkahajournals.orgsdu.dk

DAF-FM Assay Findings for Ang-(1-5)
Cell TypeConditionObservationConclusionReference
AT2R-transfected CHO cellsStimulation with Ang-(1-5) (10-6 mol/L)Significant increase in NO release (+78.00 ± 23.82%)Ang-(1-5) is an AT2R agonist ahajournals.orgresearchgate.net
Non-transfected CHO cellsStimulation with Ang-(1-5) (10-6 mol/L)No significant change in NO release (-8.88 ± 18.16%)The effect is AT2R-specific ahajournals.orgresearchgate.net
Human Aortic Endothelial Cells (HAEC)Stimulation with Ang-(1-5) (1µM)Increased NO releaseConfirms biological activity in primary human cells nih.govresearchgate.net

Structural Biology and Computational Chemistry in Angiotensin (1-5) Research

Computational methods, including molecular docking and dynamics simulations, are powerful tools for elucidating the structural basis of Ang-(1-5) activity at the molecular level. These approaches complement experimental data by providing insights into ligand-receptor interactions and guiding the design of new molecules.

Molecular Docking and Dynamics Simulations for Receptor Interaction Prediction

In silico molecular docking simulations have been instrumental in confirming that Ang-(1-5) interacts directly with the AT2R. biorxiv.orgsdu.dk These computational studies model the binding of Ang-(1-5) into the three-dimensional structure of the receptor, predicting the most favorable binding poses and interactions.

Simulations have revealed that Ang-(1-5) can bind to the AT2R in at least two distinct conformations. biorxiv.orgbiorxiv.orgbiorxiv.org

Conformation 1: In this pose, Ang-(1-5) occupies a position within the AT2R binding pocket that is similar to the position of the first five amino acids of Angiotensin II. biorxiv.orgsdu.dk

Conformation 2: A second, non-canonical conformation shows Ang-(1-5) located deeper within the receptor's binding pocket. biorxiv.orgsdu.dk

This discovery of an alternative binding mode, substantially different from that of Angiotensin II, may explain the unique signaling properties and high potency of Ang-(1-5) as an AT2R agonist. biorxiv.orgbiorxiv.org Molecular dynamics (MD) simulations further help to assess the stability of these docked poses over time and can reveal dynamic changes in the receptor structure upon ligand binding. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Angiotensin (1-5) Analogs and Modifications

Structure-activity relationship (SAR) studies are essential for identifying the key chemical features of a molecule responsible for its biological activity. For Ang-(1-5), SAR studies involve systematically modifying its amino acid sequence and evaluating the impact of these changes on its ability to activate the AT2R.

An "alanine scan" has been performed on Ang-(1-5), where each of the five amino acids is individually replaced with alanine. sdu.dk This technique helps to determine the importance of each amino acid's side chain for the peptide's agonistic activity at the AT2R. sdu.dk By comparing the activity of these analogs to the parent peptide, researchers can map the critical residues required for receptor binding and activation.

Further studies have explored the effects of substituting amino acids at various positions within angiotensin peptides to modulate their receptor selectivity and signaling bias. nih.govresearchgate.net For example, modifying the amino acid at position 5 of the parent Angiotensin II peptide has been shown to influence AT1R-dependent β-arrestin activation. nih.gov While focused on Angiotensin II, these principles are applicable to understanding the structural determinants of Ang-(1-5) function and for designing novel, potent, and selective AT2R agonists based on its unique binding characteristics. biorxiv.org

Future Directions and Emerging Research Avenues for Angiotensin 1 5

Unraveling Novel Angiotensin (1-5) Receptors and Undiscovered Binding Partners

A primary focus of future research is the definitive characterization of the receptor profile for Ang-(1-5). While traditionally viewed as inactive, recent evidence has challenged this notion, identifying specific binding partners and suggesting the existence of yet undiscovered receptors.

Recent groundbreaking research has identified the Angiotensin AT2 receptor (AT2R) as a key receptor for Ang-(1-5). sdu.dkbiorxiv.org Studies have demonstrated that Ang-(1-5) can induce nitric oxide (NO) release in cells transfected with AT2R, but not in those transfected with the Mas receptor. sdu.dkbiorxiv.org Furthermore, the vasodilatory and blood pressure-lowering effects of Ang-(1-5) were absent in AT2R-deficient mice and could be blocked by the AT2R antagonist PD123319. sdu.dkbiorxiv.org Molecular docking simulations have further supported these findings, suggesting that Ang-(1-5) binds to the AT2R in at least two conformations, one of which is a non-canonical binding mode that differs from that of Angiotensin II. sdu.dkbiorxiv.org

In addition to the AT2R, some studies have suggested a potential role for the Mas receptor . Research has shown that Ang-(1-5) can stimulate the secretion of atrial natriuretic peptide (ANP) via a pathway that is attenuated by a Mas receptor antagonist. nih.gov Similarly, the cardioprotective effects of Ang-(1-5) against ischemia-reperfusion injury were also found to be mediated through the Mas receptor. nih.gov These findings present a complex and intriguing picture of Ang-(1-5) signaling, suggesting that its effects may be receptor- and tissue-specific. The possibility of heterodimerization between the AT2R and the Mas receptor further adds to this complexity and warrants deeper investigation. biorxiv.org

The current understanding of Ang-(1-5) receptor interaction is summarized in the table below:

Receptor Evidence of Interaction with Ang-(1-5) Key Findings
AT2 Receptor (AT2R) Strong Induces NO release, vasorelaxation, and lowers blood pressure through AT2R. sdu.dkbiorxiv.org Effects are absent in AT2R knockout mice. sdu.dkbiorxiv.org

| Mas Receptor | Moderate | Mediates ANP secretion and cardioprotective effects. nih.govnih.gov However, some studies show no direct activation for NO release. sdu.dkbiorxiv.org |

Future research will need to employ advanced techniques such as radioligand binding assays, surface plasmon resonance, and cryo-electron microscopy to fully elucidate the binding kinetics and structural basis of Ang-(1-5) interaction with its known and potential receptors. Identifying novel binding partners will be crucial for a comprehensive understanding of its physiological functions.

Investigation of Undiscovered Angiotensin (1-5) Metabolic Pathways and Regulatory Enzymes

The primary known metabolic pathway for the formation of Ang-(1-5) is the cleavage of Ang-(1-7) by Angiotensin-Converting Enzyme (ACE) . frontiersin.orgdovepress.comresearchgate.net This enzymatic conversion is a key step in the RAS cascade, and inhibition of ACE can lead to an accumulation of Ang-(1-7) and a subsequent reduction in Ang-(1-5) levels. ahajournals.org

While the role of ACE is well-established, the existence of alternative metabolic pathways for both the synthesis and degradation of Ang-(1-5) remains an open area of investigation. The complexity of the RAS, with its numerous peptides and enzymes, suggests that other peptidases may be involved in regulating Ang-(1-5) concentrations in various tissues. jacc.org For instance, the potential for other enzymes, such as neprilysin or other endopeptidases, to either produce or degrade Ang-(1-5) has not been extensively explored. frontiersin.orgresearchgate.net

A deeper understanding of the enzymes regulating Ang-(1-5) levels is critical for developing therapeutic strategies that can selectively modulate its activity. Future research should focus on identifying and characterizing these enzymes in different physiological and pathological contexts.

EnzymeRole in Ang-(1-5) MetabolismSignificance
Angiotensin-Converting Enzyme (ACE) Catalyzes the conversion of Ang-(1-7) to Ang-(1-5). frontiersin.orgdovepress.comresearchgate.netPrimary known pathway for Ang-(1-5) formation. ACE inhibitors affect its levels. ahajournals.org
Other Peptidases (e.g., Neprilysin) Potential undiscovered roles in synthesis or degradation.Further research is needed to identify alternative metabolic pathways. frontiersin.orgresearchgate.net

Exploration of Angiotensin (1-5) as a Research Target for Mechanistic Therapeutic Modalities

The emerging understanding of the biological activities of Ang-(1-5) has positioned it as a promising target for the development of novel therapeutic modalities, particularly for cardiovascular diseases.

Several studies have highlighted the therapeutic potential of Ang-(1-5) in the cardiovascular system. It has been shown to induce vasorelaxation of resistance arteries and lower blood pressure in normotensive mice, effects that are mediated through the AT2R. biorxiv.orgbiorxiv.org Furthermore, Ang-(1-5) has demonstrated cardioprotective effects in models of ischemia-reperfusion injury, reducing myocardial infarct size and improving ventricular function through a Mas receptor-dependent mechanism. nih.gov These findings suggest that agonists of the Ang-(1-5) signaling pathway could offer new treatment options for hypertension and ischemic heart disease.

The ability of Ang-(1-5) to stimulate the secretion of ANP, a hormone with natriuretic, diuretic, and vasodilatory properties, further underscores its therapeutic potential in cardiovascular regulation. nih.gov The signaling pathway for this effect appears to involve the Mas receptor and the PI3K-Akt-NOS cascade. nih.gov

The potential therapeutic applications of targeting the Ang-(1-5) pathway are summarized below:

Therapeutic Area Potential Mechanism of Action Supporting Evidence
Hypertension AT2R-mediated vasorelaxation and blood pressure reduction. biorxiv.orgbiorxiv.org Ang-(1-5) lowers blood pressure in animal models. biorxiv.orgbiorxiv.org
Ischemic Heart Disease Mas receptor-mediated activation of anti-oxidant and anti-apoptotic enzymes. nih.gov Reduces myocardial infarct size and improves cardiac function after ischemia-reperfusion. nih.gov

| Heart Failure | Stimulation of ANP secretion via the Mas receptor. nih.gov | ANP has beneficial effects in heart failure. nih.gov |

Future research should focus on developing stable Ang-(1-5) analogs or small molecule agonists that can selectively target its receptors to harness these therapeutic benefits.

Integration of Angiotensin (1-5) Research with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the complex biological roles of Ang-(1-5), its research must be integrated with systems biology and multi-omics approaches. These powerful tools can help to unravel the intricate signaling networks and downstream effects of Ang-(1-5) activation.

A recent study utilized quantitative phosphoproteomics to map the signaling network of Ang-(1-5) in human endothelial cells. biorxiv.orgnih.gov This approach revealed that Ang-(1-5) modifies signaling pathways in a manner typical of the protective arm of the RAS, with relevance to endothelial cell physiology and disease. biorxiv.orgnih.gov Specifically, the study identified changes in the phosphorylation of proteins involved in nitric oxide synthesis, such as endothelial nitric oxide synthase (eNOS). biorxiv.orgbiorxiv.orgnih.gov

The application of other 'omics' technologies, such as genomics, transcriptomics, and metabolomics, will be invaluable in identifying the genes, transcripts, and metabolites that are regulated by Ang-(1-5). This will provide a more holistic view of its physiological functions and its role in various disease states. For instance, transcriptomic analysis could identify novel genes that are differentially expressed in response to Ang-(1-5) treatment, while metabolomic studies could reveal changes in metabolic pathways.

The integration of these large-scale datasets with computational modeling will be essential for constructing predictive models of Ang-(1-5) action and for identifying novel therapeutic targets within its signaling pathways. physiology.org

Omics ApproachPotential Application in Ang-(1-5) ResearchExpected Insights
Phosphoproteomics Mapping of intracellular signaling networks.Identification of downstream kinases, phosphatases, and signaling cascades. biorxiv.orgnih.gov
Genomics Identification of genetic variants influencing Ang-(1-5) response.Understanding inter-individual variations in Ang-(1-5) signaling.
Transcriptomics Analysis of gene expression changes in response to Ang-(1-5).Discovery of novel target genes and biological pathways.
Metabolomics Profiling of metabolic changes induced by Ang-(1-5).Elucidation of the role of Ang-(1-5) in metabolic regulation.

By embracing these advanced research avenues, the scientific community can unlock the full potential of Angiotensin (1-5) as a key player in the renin-angiotensin system and as a promising target for future therapeutic interventions.

Q & A

Q. What experimental models are most appropriate for studying the physiological role of Angiotensin (1-5) in the renin-angiotensin system (RAS)?

  • Methodological Answer : Rodent models (e.g., ACE2-knockout mice) are widely used to isolate Angiotensin (1-5) effects from other RAS components. To distinguish its activity from Angiotensin II, employ receptor-blocking agents (e.g., Mas receptor antagonists) in parallel experiments. Quantify peptide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards to ensure specificity . Validate findings with immunohistochemistry targeting tissue-specific expression patterns .

Q. How can researchers ensure accurate detection of Angiotensin (1-5) in biological samples with high sensitivity?

  • Methodological Answer : Pre-analytical steps are critical: use protease inhibitors (e.g., EDTA/aprotinin) during sample collection to prevent degradation. For quantification, LC-MS/MS protocols should include solid-phase extraction to remove matrix interferents. Cross-validate results with ELISA using antibodies validated for epitope specificity (e.g., absence of cross-reactivity with Angiotensin II or IV) .

Q. What are the standard protocols for synthesizing and validating Angiotensin (1-5) analogs in receptor-binding studies?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) followed by reverse-phase HPLC purification (≥95% purity) is recommended. Characterize analogs using MALDI-TOF mass spectrometry and circular dichroism to confirm structural integrity. Functional validation should include competitive binding assays with radiolabeled Angiotensin II in cell membranes expressing AT1/AT2 or Mas receptors .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding Angiotensin (1-5)’s vasodilatory vs. pro-inflammatory effects across studies?

  • Methodological Answer : Discrepancies may arise from differences in dosing (e.g., nM vs. µM ranges) or model systems (e.g., isolated vessels vs. whole-organism studies). Implement dose-response curves across physiological to supraphysiological concentrations. Use transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways. Control for ACE2 activity fluctuations using pharmacological inhibitors (e.g., MLN-4760) .

Q. What statistical approaches are optimal for analyzing Angiotensin (1-5) dose-response data with high inter-individual variability?

  • Methodological Answer : Mixed-effects models can account for variability by treating biological replicates as random effects. Normalize data to baseline RAS activity (e.g., plasma renin levels) or use ANCOVA to adjust for covariates. For non-linear responses, apply Bayesian hierarchical modeling to estimate credible intervals for EC50 values .

Q. How can tissue-specific functions of Angiotensin (1-5) be investigated while controlling for compensatory RAS mechanisms?

  • Methodological Answer : Use conditional knockout models (e.g., Cre-lox systems) to delete Angiotensin (1-5) production in specific tissues (e.g., renal proximal tubules). Combine with telemetry for real-time hemodynamic monitoring. Validate compensatory changes via qPCR for RAS-related genes (ACE, AT1R, MasR) .

Q. What stabilization methods are validated for longitudinal studies of Angiotensin (1-5) in human plasma?

  • Methodological Answer : Immediate acidification (1% acetic acid) and snap-freezing at -80°C prevent degradation. Include quality-control pools in each batch to assess inter-assay variability. For LC-MS/MS, use stable isotope-labeled Angiotensin (1-5) as an internal standard to correct for recovery losses .

Q. How do interactions between Angiotensin (1-5) and other RAS peptides (e.g., Alamandine) complicate mechanistic studies?

  • Methodological Answer : Employ selective receptor antagonists (e.g., D-Pro⁷-Ang-(1-7) for MasR) to isolate signaling pathways. Use siRNA knockdown of MRGD (Alamandine receptor) in cell cultures. Spatial localization studies (e.g., proximity ligation assays) can clarify co-expression patterns in tissues .

Q. What emerging techniques improve resolution in mapping Angiotensin (1-5) binding sites in complex tissues?

  • Methodological Answer : Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) enables spatial mapping of peptide distribution in tissue sections. Pair with CRISPR-dCas9-based transcriptional activation to overexpress candidate receptors in specific cell types .

Q. How can researchers reconcile conflicting evidence about Angiotensin (1-5)’s role in fibrosis vs. tissue repair?

  • Methodological Answer :
    Conduct time-course experiments to distinguish acute vs. chronic effects. Use lineage-tracing models (e.g., Col1a1-GFP mice) to track fibroblast activation. Single-cell RNA-seq can identify subpopulations responsive to Angiotensin (1-5) in fibrotic niches .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise, systematically compare experimental conditions (e.g., species, sex, age), assay sensitivity, and normalization methods. Meta-analyses of published datasets (e.g., GEO repositories) can identify consensus pathways .
  • Reproducibility : Follow FAIR data principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable. Publish raw LC-MS/MS spectra and ELISA standard curves as supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.